Vorolanib

准备方法

CM-082 的合成涉及多个步骤,包括制备中间体化合物及其在特定条件下的后续反应。 确切的合成路线和工业生产方法是专有的,并未公开详细披露 .

化学反应分析

CM-082 经历各种化学反应,主要涉及其与血管内皮生长因子受体和血小板衍生生长因子受体的相互作用。 这些相互作用抑制了这些受体及其下游信号分子(如 ERK1/2、AKT 和 STAT3)的磷酸化 . 该化合物还抑制人脐静脉内皮细胞的管形成和细胞迁移 .

科学研究应用

CM-082 在科学研究中显示出巨大潜力,尤其是在肿瘤学和眼科学领域。 目前,它正在进行 II 期临床试验,用于治疗年龄相关性黄斑变性、卵巢癌、胰腺癌、肾癌和其他实体瘤 . 研究表明,它与其他药物(如吉非替尼)联合使用,可以增强非小细胞肺癌的抗肿瘤活性 .

作用机制

CM-082 作为一种双重抑制剂,靶向血管内皮生长因子受体和血小板衍生生长因子受体 . 通过抑制这些受体,CM-082 扰乱血管生成过程,这对肿瘤生长和增殖至关重要。 这种抑制导致肿瘤细胞增殖减少和肿瘤细胞死亡增加 .

相似化合物的比较

CM-082 的独特之处在于它双重抑制血管内皮生长因子受体和血小板衍生生长因子受体。 类似的化合物包括其他血管生成抑制剂,如贝伐单抗和舒尼替尼,它们也靶向血管内皮生长因子受体,但可能具有不同的作用机制和疗效特征 .

生物活性

Vorolanib, also known as CM082 or X-82, is a novel multi-targeted tyrosine kinase inhibitor (TKI) that has garnered attention for its potential applications in treating various cancers and retinal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound primarily targets multiple receptor tyrosine kinases, including:

- KDR (VEGFR-2) : Involved in angiogenesis.

- PDGFRβ : Plays a role in cell proliferation and survival.

- FLT3 : Mutated in certain leukemias, influencing cell growth.

- C-Kit : Associated with several cancers.

This compound exhibits competitive binding to these kinases, inhibiting their activities effectively. Its selectivity is comparable to that of sunitinib, another well-known TKI. Importantly, this compound has shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro, indicating its anti-angiogenic properties .

Preclinical Studies

In preclinical models, this compound demonstrated significant anti-tumor activity. For instance, it inhibited tumor growth in mouse xenograft models derived from various cancer cell lines such as MV-4-11 (acute myeloid leukemia), A549 (lung cancer), and others. Notably, complete tumor regression was observed in the MV-4-11 model .

Clinical Trials

This compound's clinical efficacy has been evaluated in several studies:

-

Combination Therapy with Everolimus :

- A phase 1/2 trial assessed this compound combined with everolimus in patients with advanced renal cell carcinoma (RCC). The objective response rate (ORR) was 24.8% for the combination group compared to 10.5% for this compound alone and 8.3% for everolimus alone .

- Median progression-free survival (PFS) was significantly improved in the combination group (10.0 months) versus everolimus alone (6.4 months) .

- Monotherapy for Non-Small Cell Lung Cancer (NSCLC) :

Safety Profile

This compound's safety profile appears favorable compared to other TKIs like sunitinib. Common adverse events included:

- Fatigue: 29%

- Nausea: 23%

- Diarrhea: 21%

- Proteinuria (grade 3): 4%

Most adverse events were of low grade, and no significant toxicities were noted at effective doses . In contrast, sunitinib showed a more pronounced negative impact on body weight at similar doses .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Population | Treatment | ORR (%) | PFS (months) | Notable Findings |

|---|---|---|---|---|---|

| Preclinical | Mouse xenograft models | This compound | N/A | N/A | Complete tumor regression in MV-4-11 model |

| Phase 1/2 Clinical Trial | RCC patients | This compound + Everolimus | 24.8 | 10.0 | Significant improvement over everolimus alone |

| Phase II Monotherapy | Advanced NSCLC patients | This compound | N/A | TBD | Focus on six-month PFS rate |

属性

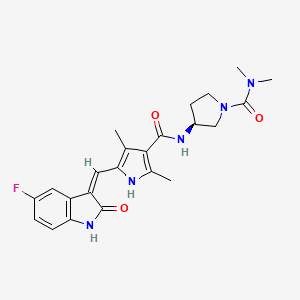

IUPAC Name |

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIOJWCYOHBUJS-HAKPAVFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013920-15-4 | |

| Record name | Vorolanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorolanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VOROLANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。